

# Application Notes and Protocols for the Analytical Characterization of 2-Cyclohexyloctane

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## Compound of Interest

Compound Name: 2-Cyclohexyloctane

Cat. No.: B13818012

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## Introduction

**2-Cyclohexyloctane** (CAS No. 2883-05-8) is a saturated hydrocarbon with the molecular formula  $C_{14}H_{28}$  and a molecular weight of 196.37 g/mol .<sup>[1][2][3]</sup> It consists of a cyclohexane ring substituted with an octyl group at the second position. As a non-polar, high-boiling-point compound, its characterization relies on a combination of chromatographic and spectroscopic techniques. These application notes provide detailed protocols for the qualitative and quantitative analysis of **2-Cyclohexyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclohexyloctane** is presented below.

Property	Value	Reference
CAS Number	2883-05-8	[1][2][3][4][5]
Molecular Formula	C14H28	[1][2][3][4][6]
Molecular Weight	196.37 g/mol	[1][3][6]
Boiling Point	~256.9°C at 760 mmHg	[2]
Flash Point	~101.8°C	[1][2]
Density	~0.814 g/cm <sup>3</sup>	[2]
Appearance	Colorless liquid (at room temperature)	[1]

## Analytical Techniques and Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for separating and identifying volatile and semi-volatile compounds like **2-Cyclohexyloctane**. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, allowing for definitive identification.

#### a) Sample Preparation:

- Accurately weigh approximately 10 mg of the **2-Cyclohexyloctane** sample.
- Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane or pentane to create a 10 mg/mL stock solution.
- Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
- Transfer the final solution to a 2 mL GC vial for analysis.

#### b) Instrumentation and Conditions:

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or equivalent with a mass selective detector
Column	A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 $\mu$ m) is recommended.
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature	250°C
Injection Volume	1 $\mu$ L
Injection Mode	Split (e.g., 50:1 split ratio) or splitless for trace analysis.
Oven Program	- Initial Temperature: 100°C, hold for 2 minutes.- Ramp: 10°C/min to 280°C.- Hold: 5 minutes at 280°C.
MS Transfer Line Temp	280°C
Ion Source Temp	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV.
Mass Scan Range	m/z 40-400

The mass spectrum of **2-Cyclohexyloctane** will exhibit characteristic fragmentation patterns for alkyl-substituted cycloalkanes.

Data Point	Expected Value/Fragments
Molecular Ion (M <sup>+</sup> )	m/z 196 (may be of low intensity)
Key Fragment Ions (m/z)	83 (cyclohexyl cation, [C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> ), 82 ([C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup> from rearrangement), and a series of alkyl fragments differing by 14 Da (CH <sub>2</sub> ).
Base Peak	Likely m/z 82 or 83.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the connectivity of the cyclohexane ring and the octyl side chain.

### a) Sample Preparation:

- Dissolve 5-10 mg of the **2-Cyclohexyloctane** sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.

### b) Instrumentation and Acquisition Parameters:

Parameter	$^1\text{H}$ NMR	$^{13}\text{C}$ NMR
Spectrometer	400 MHz or higher	100 MHz or higher
Number of Scans	16-32	512-1024
Spectral Width	-2 to 12 ppm	0 to 200 ppm
Relaxation Delay	1-2 seconds	2-5 seconds

The chemical shifts for **2-Cyclohexyloctane** can be predicted based on the analysis of similar alkylcyclohexane structures. The complexity of the  $^1\text{H}$  NMR spectrum will arise from significant signal overlap of the methylene protons.

### Predicted $^1\text{H}$ NMR Chemical Shifts (in $\text{CDCl}_3$ )

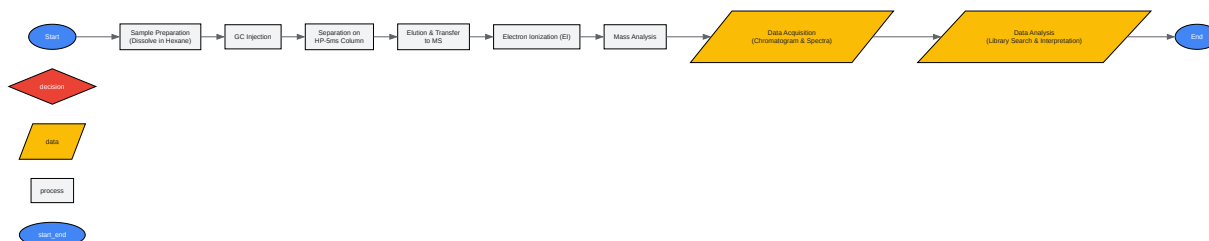
Proton Environment	Approximate Chemical Shift (ppm)
$\text{CH}_3$ (octyl chain)	0.8-0.9
$\text{CH}_2$ (octyl chain)	1.2-1.4
CH (cyclohexane and octyl)	1.5-1.8
$\text{CH}_2$ (cyclohexane)	1.0-1.8

### Predicted $^{13}\text{C}$ NMR Chemical Shifts (in $\text{CDCl}_3$ )

Carbon Environment	Approximate Chemical Shift (ppm)
CH <sub>3</sub> (octyl chain)	~14
CH <sub>2</sub> (octyl chain)	~22-32
CH (cyclohexane and octyl)	~35-45
CH <sub>2</sub> (cyclohexane)	~26-34

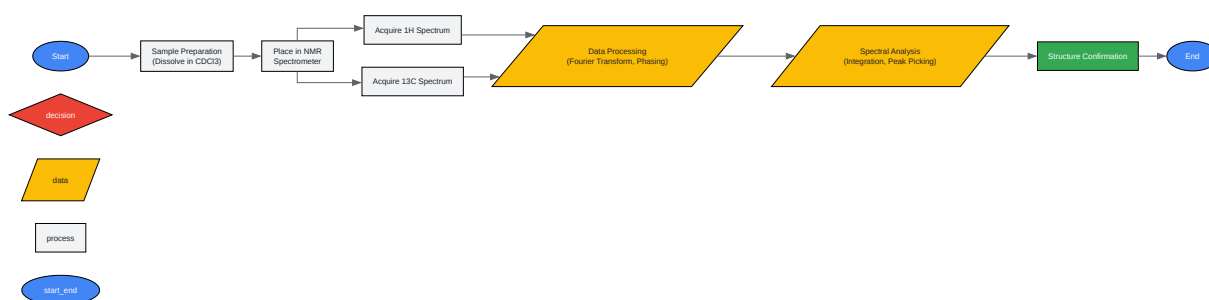
## Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.



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Caption: Workflow for the GC-MS analysis of **2-Cyclohexyloctane**.



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Caption: Workflow for the NMR analysis of **2-Cyclohexyloctane**.

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